molecular formula C23H27ClN4O3 B12761220 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride CAS No. 118505-80-9

1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride

Cat. No.: B12761220
CAS No.: 118505-80-9
M. Wt: 442.9 g/mol
InChI Key: MLJZIZQLHFSLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride typically involves the following steps:

    Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Acetamide Group: The acetamide group is introduced via an amidation reaction.

    Addition of Diphenyl Groups: The diphenyl groups are added through a Friedel-Crafts acylation reaction.

    Attachment of Pyrrolidinyl Ethyl Group: The pyrrolidinyl ethyl group is attached through a substitution reaction.

    Formation of Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-
  • 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrobromide

Uniqueness

1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride is unique due to its specific chemical structure and properties. The presence of the monohydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

118505-80-9

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.9 g/mol

IUPAC Name

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride

InChI

InChI=1S/C23H26N4O3.ClH/c28-20(24-13-16-26-14-7-8-15-26)17-27-21(29)23(25-22(27)30,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12H,7-8,13-17H2,(H,24,28)(H,25,30);1H

InChI Key

MLJZIZQLHFSLGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.